(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid
Overview
Description
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C13H11BBrClO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and a (4-chlorobenzyl)oxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
The primary target of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this process by providing the nucleophilic organic group for transmetalation .
Pharmacokinetics
The compound’s stability, readiness for preparation, and environmentally benign nature suggest it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Biochemical Analysis
Biochemical Properties
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the catalytic sites of proteasomes, inhibiting their activity and leading to the accumulation of proteins within the cell . This interaction is crucial for studying the regulation of protein degradation and the development of therapeutic agents targeting proteasomes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inhibiting proteasome activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of proteasomes leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis (programmed cell death) in cancer cells . This makes this compound a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of proteasomes. This binding inhibits the proteolytic activity of the proteasomes, preventing the degradation of proteins tagged for destruction. The compound’s boronic acid moiety forms a reversible covalent bond with the catalytic threonine residue of the proteasome, leading to enzyme inhibition . This mechanism is essential for understanding how proteasome inhibitors can be used in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and apoptosis in susceptible cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits proteasome activity without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, affecting metabolic flux and metabolite levels . By inhibiting proteasome activity, the compound disrupts the normal turnover of proteins, leading to changes in cellular metabolism and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with proteasomes. The compound’s activity is influenced by its localization, as it needs to be in proximity to proteasomes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy in inhibiting proteasome activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-((4-chlorobenzyl)oxy)phenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 3-position of the phenyl ring.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromo group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the bromo and (4-chlorobenzyl)oxy substituents.
4-Bromophenylboronic acid: Contains a bromo group but lacks the (4-chlorobenzyl)oxy group.
2-(4-Chlorobenzyloxy)phenylboronic acid: Contains the (4-chlorobenzyl)oxy group but lacks the bromo group.
Uniqueness
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both the bromo and (4-chlorobenzyl)oxy groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows for selective modifications and the formation of complex molecules .
Properties
IUPAC Name |
[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWXXELCTOFTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584588 | |
Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-23-9 | |
Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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